(3',3-Difluorobiphenyl-4-yl)methanamine
CAS No.: 1178614-29-3
Cat. No.: VC2921949
Molecular Formula: C13H11F2N
Molecular Weight: 219.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1178614-29-3 |
|---|---|
| Molecular Formula | C13H11F2N |
| Molecular Weight | 219.23 g/mol |
| IUPAC Name | [2-fluoro-4-(3-fluorophenyl)phenyl]methanamine |
| Standard InChI | InChI=1S/C13H11F2N/c14-12-3-1-2-9(6-12)10-4-5-11(8-16)13(15)7-10/h1-7H,8,16H2 |
| Standard InChI Key | YVZDDZXLDBBOBN-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)CN)F |
| Canonical SMILES | C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)CN)F |
Introduction
(3',3-Difluorobiphenyl-4-yl)methanamine is an organic compound characterized by its biphenyl structure with two fluorine atoms at the 3' positions and an amine group attached to a methylene bridge at the 4-position. This compound is significant in various fields of scientific research, particularly in medicinal chemistry and materials science, due to its unique structural properties and potential applications .
Synthesis
The synthesis of (3',3-Difluorobiphenyl-4-yl)methanamine often involves advanced methods such as Suzuki-Miyaura coupling, which is widely used in organic synthesis to form carbon-carbon bonds. This method allows for the efficient formation of the biphenyl core structure. In industrial settings, continuous flow reactors are utilized to enhance efficiency and yield. Optimizing reaction conditions such as temperature, pressure, and catalyst concentration is critical for large-scale production.
Chemical Reactions and Mechanisms
(3',3-Difluorobiphenyl-4-yl)methanamine can undergo several types of chemical reactions:
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Substitution Reactions: Common reagents include amines or thiols.
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Oxidation: Agents like potassium permanganate or chromium trioxide can be used.
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Reduction: Lithium aluminum hydride or sodium borohydride are typical reagents.
The presence of fluorine atoms enhances the compound's chemical stability and reactivity, making it valuable in research.
Biological Activity and Applications
The mechanism of action for (3',3-Difluorobiphenyl-4-yl)methanamine involves its interaction with biological targets. The fluorine atoms increase lipophilicity and electronic effects, allowing it to interact effectively with enzymes or receptors. This property is particularly useful in medicinal chemistry, where it may influence drug design and efficacy.
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential in drug design due to enhanced lipophilicity and electronic effects from fluorine atoms. |
| Materials Science | Unique structural properties make it suitable for various materials applications. |
| Biological Studies | Interactions with enzymes or receptors can modulate biological pathways. |
Research Findings and Future Directions
Research on (3',3-Difluorobiphenyl-4-yl)methanamine highlights its potential in medicinal chemistry and materials science. Further studies are needed to fully elucidate its mechanisms of action and to explore its applications in drug development and materials synthesis.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| (3',3-Difluorobiphenyl-4-yl)methanamine | Fluorination at 3' positions | Enhanced lipophilicity and reactivity. |
| (3',5-Difluorobiphenyl-3-yl)methanamine | Different fluorination pattern | Potentially altered biological activity. |
| (4,4'-Difluoro[1,1'-biphenyl]-3-yl)methanamine | Fluorination at 4,4' positions | Enhanced solubility in aqueous solutions. |
Each of these compounds has distinct properties influenced by their fluorination patterns and functional groups, making them suitable for different applications in chemistry and biology.
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